JQEZ5
Overview
Description
JQEZ5 is a potent and selective inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2), which is a lysine methyltransferase. This compound is known for its ability to inhibit the methylation of histone H3 at lysine 27 (H3K27me3), a modification associated with gene repression. This compound has shown significant potential in cancer research, particularly in targeting cancers that exhibit overexpression of EZH2 .
Scientific Research Applications
JQEZ5 has a wide range of scientific research applications, particularly in the fields of cancer biology and epigenetics. It has been used to study the role of EZH2 in various cancers, including chronic myeloid leukemia and non-small cell lung carcinoma . The compound has demonstrated anti-tumor effects in vivo, making it a valuable tool for cancer research . Additionally, this compound is used as a chemical probe to understand the function of EZH2 and its role in gene regulation .
Mechanism of Action
Target of Action
The primary target of N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide is the histone methyltransferase EZH2 (enhancer of zeste 2 polycomb repressive complex 2 subunit) . EZH2 is involved in the cell cycle, DNA damage repair, cell differentiation, autophagy, apoptosis, and immunological modulation .
Mode of Action
N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide is a potent and selective inhibitor of EZH2 . It competitively inhibits the polycomb repressive complex 2 (PRC2) with an IC50 of 80 nM . It selectively binds EZH2 over a panel of 22 methyltransferases .
Biochemical Pathways
EZH2 is a key component of the PRC2, which inhibits the transcription initiation of target genes by methylating histones on chromatin . The main function of EZH2 is to catalyze the methylation of H3 histone of H3K27Me3, which inhibits the transcription of target genes, such as tumor suppressor genes . EZH2 also forms complexes with transcription factors or directly binds to the promoters of target genes, leading to regulate gene transcriptions .
Pharmacokinetics
It is known that drug likeness parameters are important indicators of a molecule’s absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide reduces the global level of the PRC2-associated mark H3K27me3 in K562 cells . It suppresses cell growth in CML cells and inhibits colony formation of primary human CD34 + CML stem/progenitor cells . It has demonstrated antitumor effects in vivo .
Action Environment
It is known that environmental factors in health and social care are multifaceted and deeply interconnected . These factors include the physical, social, economic, cultural, technological, and policy-related aspects of the environment .
Preparation Methods
The synthesis of JQEZ5 involves a nine-step linear process that is both high-yielding and scalable . The synthetic route includes the preparation of intermediate compounds, followed by specific reaction conditions to achieve the final product. The compound is typically dissolved in dimethyl sulfoxide (DMSO) for storage and use in experiments .
Chemical Reactions Analysis
JQEZ5 undergoes several types of chemical reactions, primarily focusing on its interaction with the polycomb repressive complex 2 (PRC2). It exhibits S-adenosyl methionine (SAM)-competitive inhibition of PRC2, reducing the global level of the PRC2-associated mark H3K27me3 in cells . The major product formed from these reactions is the demethylated histone H3, which leads to the reactivation of previously repressed genes .
Comparison with Similar Compounds
JQEZ5 is unique in its high selectivity and potency as an EZH2 inhibitor. Similar compounds include GSK926 and GSK343, which also inhibit EZH2 but may have different selectivity profiles and potencies . Another related compound is JQEZ23, which is a structurally matched inactive analogue of this compound . These comparisons highlight the specificity and effectiveness of this compound in targeting EZH2-dependent pathways.
Properties
IUPAC Name |
N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N8O2/c1-6-7-21-14-20(4)34-30(40)24(21)17-32-29(39)23-15-26(35-28-25(23)18-33-38(28)19(2)3)22-8-9-27(31-16-22)37-12-10-36(5)11-13-37/h8-9,14-16,18-19H,6-7,10-13,17H2,1-5H3,(H,32,39)(H,34,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTWDAYNGMMHLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4=CN=C(C=C4)N5CCN(CC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does JQEZ5 interact with its target and what are the downstream effects?
A: this compound is a potent, open-source inhibitor of the lysine methyltransferase EZH2 [, ]. EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a histone modification associated with gene silencing [, ]. By inhibiting EZH2, this compound prevents this silencing mark and reactivates developmental gene networks often silenced in cancer cells []. This reactivation leads to anti-tumor effects, including apoptosis and cell cycle arrest [, ].
Q2: What is known about the in vitro and in vivo efficacy of this compound?
A: this compound has shown promising anti-tumor activity in preclinical models of lung adenocarcinoma [, ]. In vitro studies demonstrate that this compound effectively inhibits the growth of human lung adenocarcinoma cell lines with high EZH2 expression []. In vivo, this compound treatment leads to tumor regression in mouse models of EZH2-driven lung adenocarcinoma []. Additionally, this compound demonstrates efficacy in models of myelodysplastic syndrome (MDS), where it induces apoptosis and cell cycle arrest in MDS cells [].
Q3: Are there any known resistance mechanisms to this compound?
A: Emerging research suggests that the expression of HO-1 (heme oxygenase-1) may contribute to resistance to this compound in MDS cells []. HO-1 appears to stimulate the transcription and activation of EZH2 through the pRB-E2F pathway, potentially counteracting the inhibitory effects of this compound []. Silencing HO-1 in MDS cells enhances the efficacy of this compound, highlighting the potential interplay between HO-1 and EZH2 in mediating response to this inhibitor [].
Q4: What are the potential biomarkers for predicting this compound sensitivity?
A: High EZH2 expression in tumor cells has been identified as a potential biomarker for this compound sensitivity [, ]. Preclinical studies in lung adenocarcinoma models demonstrate that tumors driven by high EZH2 expression, but low levels of phosphorylated AKT and ERK, are more sensitive to this compound treatment []. This finding suggests that specific molecular profiles may predict response to EZH2 inhibition and could guide patient selection for this compound therapy.
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